

Application Notes & Protocols: Non-Destructive Analysis of Chrome Orange in Historical Artifacts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chrome Orange

Cat. No.: B12721388

[Get Quote](#)

Introduction

Chrome orange, chemically basic lead(II) chromate ($\text{PbO} \cdot \text{PbCrO}_4$), is a synthetic inorganic pigment first synthesized in the early 19th century.[1] Valued for its vibrant orange-to-red hues, it was used by artists such as Pierre-Auguste Renoir.[1] However, chrome pigments, including **chrome orange** and the related chrome yellow (PbCrO_4), are known to be unstable, often darkening or browning over time due to light exposure.[2][3] This degradation involves the reduction of chromium from its original hexavalent state (Cr(VI)) to a trivalent state (Cr(III)), forming compounds like viridian green ($\text{Cr}_2\text{O}_3 \cdot 2\text{H}_2\text{O}$).[2][4] The non-destructive analysis of these pigments is crucial for understanding an artist's materials, authenticating artworks, and developing appropriate conservation strategies without damaging the irreplaceable artifacts.[5][6]

This document provides detailed application notes and protocols for three primary non-destructive techniques used in the analysis of **chrome orange**: X-Ray Fluorescence (XRF) Spectroscopy, Raman Spectroscopy, and Fiber Optics Reflectance Spectroscopy (FORS).

X-Ray Fluorescence (XRF) Spectroscopy

Application Note

XRF is a powerful non-destructive technique for elemental analysis.^[7] It works by bombarding a sample with X-rays, which causes the atoms within the material to emit secondary, "fluorescent" X-rays at energies characteristic of each element present.^[7] For the analysis of **chrome orange**, XRF is invaluable for detecting the presence of lead (Pb) and chromium (Cr), the pigment's key elemental markers.^{[8][9]} The technique is highly effective for elemental mapping across large surfaces, revealing the distribution of pigments.^{[8][10]} Portable XRF (p-XRF) systems are frequently used for in-situ analysis in museums and conservation labs, providing rapid identification of inorganic pigments.^{[10][11]} While XRF provides elemental composition, it cannot distinguish between different chemical compounds or crystalline structures; therefore, it is often used in conjunction with other techniques like Raman spectroscopy.^[10]

Quantitative Data: Key Elemental Markers for Chrome Pigments via XRF

Element	Chemical Symbol	Typical Use in Historical Pigments	Expected Presence in Chrome Orange
Lead	Pb	Lead White, Red Lead, Chrome Yellow/Orange	Primary Component
Chromium	Cr	Chrome Yellow/Orange, Chrome Green, Viridian	Primary Component
Sulfur	S	Ultramarine, Vermilion, Cadmium Yellow, Lead Sulfochromate	May be present in lighter chrome yellows (PbCr _{1-x} S _x O ₄)
Barium	Ba	Barium Sulfate (filler), Barium-chromate yellow	May be present as a filler or in mixed pigments. ^[7]
Calcium	Ca	Calcite, Gypsum (ground layers), Chalk	Often present in ground layers or as a filler. ^[11]

Experimental Protocol: In-Situ Pigment Analysis using Portable XRF (p-XRF)

- Instrument Setup and Calibration:
 - Ensure the p-XRF analyzer is fully charged or connected to a stable power source.
 - Perform daily calibration checks using the manufacturer-provided standards (e.g., a pure metal alloy disk) to ensure accuracy and precision.
 - Set the instrument's analytical mode. A "paint," "soils," or "mining" mode is often suitable, depending on the instrument software. These modes typically utilize a voltage of 40-50 kV to excite a wide range of elements, including lead.
- Area Selection:
 - Visually inspect the artifact to identify the orange-colored areas of interest.
 - Use magnification if necessary to select a homogenous area of pigment, avoiding cracks, surface contaminants, or areas of previous restoration if possible.
- Data Acquisition:
 - Gently place the p-XRF analyzer's measurement window in direct contact with the selected area. If direct contact is not possible due to the artifact's fragility, maintain a consistent and minimal distance for all measurements.
 - Initiate the measurement. A typical acquisition time is between 30 and 120 seconds. Longer times can improve the signal-to-noise ratio for trace elements but increase the risk of potential radiation damage to highly sensitive materials (though generally low for inorganic pigments).
 - Acquire spectra from multiple points within the same color area to ensure the results are representative.
- Spectral Analysis and Interpretation:
 - Examine the resulting spectrum for characteristic X-ray emission lines. For **chrome orange**, prominent peaks for the Pb L-shell (e.g., $L\alpha$ at ~10.5 keV, $L\beta$ at ~12.6 keV) and

the Cr K-shell ($K\alpha$ at ~ 5.4 keV, $K\beta$ at ~ 5.9 keV) are expected.

- Use the instrument's software to perform qualitative and semi-quantitative analysis of the elemental composition.
- Compare the elemental profile with known pigment compositions. The simultaneous detection of high levels of Pb and Cr is a strong indicator of a lead chromate pigment.

Raman Spectroscopy

Application Note

Raman spectroscopy is a non-destructive technique that provides detailed molecular information by analyzing the inelastic scattering of monochromatic light (from a laser).^{[12][13]} It is highly specific for identifying the chemical compounds, polymorphs, and degradation products of pigments.^[12] For **chrome orange**, Raman spectroscopy can definitively identify the basic lead chromate compound and distinguish it from other orange pigments like red lead or organic dyes.^{[12][14]} Crucially, it can also identify the Cr(III)-based alteration products that result from pigment darkening, providing insight into the state of conservation.^{[2][14]} Portable Raman systems allow for in-situ analysis, though care must be taken as the laser can potentially damage sensitive materials if the power is too high.^[6]

Quantitative Data: Characteristic Raman Bands for Pigment Identification

Pigment	Chemical Formula	Crystalline Form	Key Raman Bands (cm ⁻¹)
Chrome Orange	PbO·PbCrO ₄	Monoclinic	$\sim 846, 825, 380, 355, 342, 324$ ^[14]
Chrome Yellow	PbCrO ₄	Monoclinic	~ 840 (strongest), 360
Red Lead	Pb ₃ O ₄	Tetragonal	$\sim 548, 390, 224, 150, 122$
Vermilion	HgS	Trigonal	$\sim 343, 284, 252$
Viridian (Degradation Product)	Cr ₂ O ₃ ·2H ₂ O		$\sim 550, 340, 300$

Experimental Protocol: Micro-Raman Analysis of a Pigment Particle

- Instrument Setup:
 - Turn on the Raman spectrometer and allow the laser and detector to stabilize.
 - Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer with its primary peak at 520.7 cm^{-1}).
- Sample Positioning and Focusing:
 - Place the artifact (or a microscopic sample if permitted) under the microscope objective.
 - Using the white light illumination of the microscope, locate the specific orange pigment particle or area of interest.
 - Focus the microscope precisely on the surface of the pigment particle. Confocal systems allow for precise depth profiling, which can help isolate the pigment layer from varnish or ground layers.
- Parameter Selection:
 - Select the laser excitation wavelength. A 785 nm laser is common as it often reduces fluorescence from organic binders or varnishes.[6]
 - Set the laser power. Start with a very low power setting (e.g., $<1\text{ mW}$ at the sample) to avoid thermal damage or photo-degradation of the pigment or binder.[6] The power can be cautiously increased if the signal is too weak.
 - Set the acquisition time and number of accumulations. This may range from a few seconds to several minutes, depending on the Raman scattering efficiency of the pigment.
- Data Acquisition:
 - Acquire the Raman spectrum from the selected point.
 - Collect spectra from several different points or particles within the same color region to verify the pigment's identity and check for mixtures or degradation.

- Data Processing and Interpretation:
 - Process the raw spectrum by performing a baseline correction to remove fluorescence background and cosmic ray removal if necessary.
 - Compare the peak positions (in cm^{-1}) of the experimental spectrum to a reference database of historical pigments.[13]
 - A match with the characteristic bands for basic lead chromate confirms the identity of **chrome orange**. The presence of additional bands may indicate pigment mixtures or degradation products.

Fiber Optics Reflectance Spectroscopy (FORS)

Application Note

Fiber Optics Reflectance Spectroscopy (FORS) is a non-invasive technique that measures the spectrum of light reflected from a surface across the ultraviolet, visible, and near-infrared regions.[5] The resulting reflectance spectrum is characteristic of the material's electronic transitions and provides information about its color and chemical composition. FORS is particularly useful for pigment identification because each pigment has a unique spectral "fingerprint." [15] It is a rapid, portable, and relatively low-cost method, making it ideal for initial surveys of large collections.[5][15] For **chrome orange**, FORS can easily distinguish it from other orange pigments based on the position of the main reflection inflection point and the overall shape of the spectrum. The data can be compared against extensive online spectral databases.[15]

Experimental Protocol: Pigment Identification using FORS

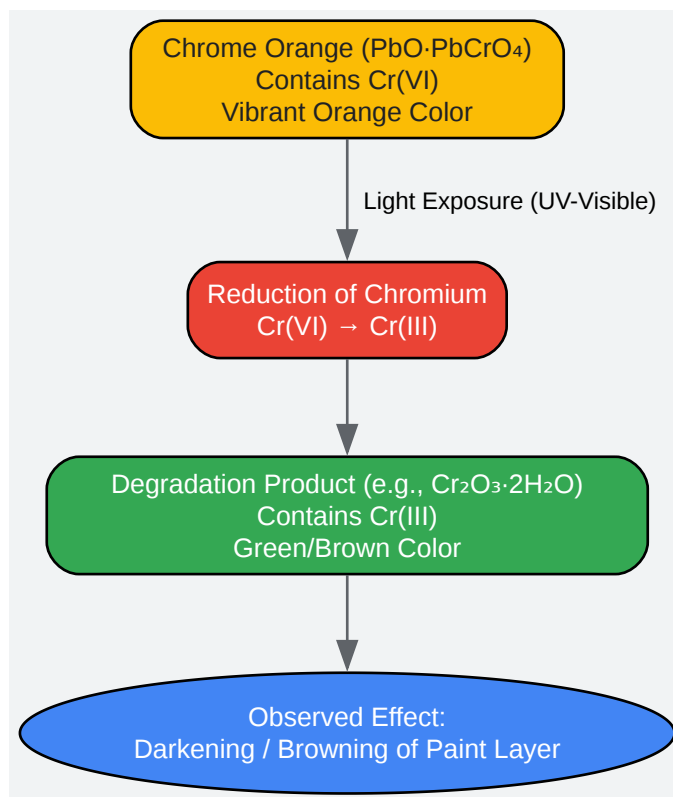
- Instrument Setup and Calibration:
 - Connect the fiber optic probe to the spectrometer and light source.
 - Allow the light source (typically a tungsten-halogen lamp) to warm up and stabilize.
 - Calibrate the instrument by taking a "dark" measurement (with the light source off or blocked) and a "white" reference measurement from a calibrated white standard (e.g.,

Spectralon®). This converts the raw data into a percentage of reflectance (%R).

- Area Selection:
 - Identify the orange-colored area on the artifact for analysis.
 - Position the tip of the fiber optic probe perpendicular to the surface. The probe can be used in direct contact or held a small, fixed distance away, depending on the fragility of the object.
- Data Acquisition:
 - Illuminate the surface and acquire the reflectance spectrum. The integration time is typically in the millisecond range.
 - Acquire several spectra from the area of interest to ensure reproducibility and obtain an average spectrum.
- Data Interpretation:
 - Plot the reflectance (%) as a function of wavelength (nm).
 - Analyze the key features of the spectrum, such as the position of the absorption bands and the main reflection inflection point (the point of maximum slope in the visible range). For **chrome orange**, this inflection point is typically located in the orange-red region of the spectrum.
 - Compare the acquired spectrum with reference spectra from a pigment database.^[15] A close match confirms the pigment's identity. FORS can also help identify pigment mixtures by observing features from multiple components in the spectrum.

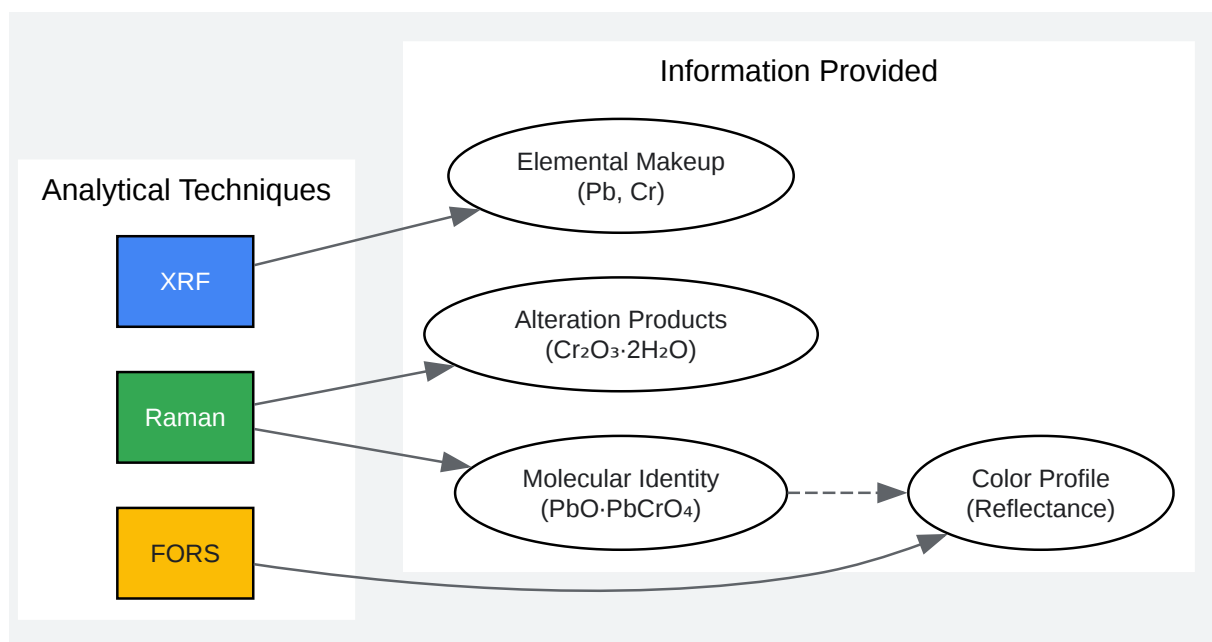
Visualizations

General workflow for non-destructive pigment analysis.



[Click to download full resolution via product page](#)

Degradation pathway of **chrome orange** pigment.



[Click to download full resolution via product page](#)

Relationship between techniques and the data they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chrome orange - ColourLex [colourlex.com]
- 2. esrf.fr [esrf.fr]
- 3. Study of pigment degradation processes | Antwerp X-ray Imaging and Spectroscopy laboratory | University of Antwerp [uantwerpen.be]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Non-destructive analysis of museum objects by fibre-optic Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gla.ac.uk [gla.ac.uk]
- 8. portaspecs.com [portaspecs.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pigments in Ancient Manuscripts and Paintings Brought to Life by Raman Spectroscopy- A Short Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. chsopensource.org [chsopensource.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Non-Destructive Analysis of Chrome Orange in Historical Artifacts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12721388#analysis-of-chrome-orange-in-historical-artifacts-using-non-destructive-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com